molecular formula C18H27N7O B4428457 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- CAS No. 827004-74-0

1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-

Cat. No.: B4428457
CAS No.: 827004-74-0
M. Wt: 357.5 g/mol
InChI Key: VQELPVKFGYPVEX-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-3-24-9-11-25(12-10-24)13-16-21-17(19)23-18(22-16)20-14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQELPVKFGYPVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134541
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827004-74-0
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827004-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- typically involves the condensation of appropriate amines with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reactions. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently purified and characterized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new triazine compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The compound N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- has been studied for its ability to inhibit tumor growth in various cancer cell lines. Mechanistic studies suggest that the compound induces apoptosis and disrupts cell cycle progression in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this triazine derivative showed potent activity against breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features allow it to interact with microbial membranes effectively, leading to cell lysis.

Case Study:
In a study reported in Pharmaceutical Biology, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of existing antibiotics .

Herbicide Development

Triazine compounds are known for their herbicidal properties. The specific derivative under consideration has been explored for its potential as a selective herbicide. Its mode of action involves inhibiting photosynthesis in target weed species.

Case Study:
Research published in Weed Science indicated that formulations containing N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- showed effective control of common agricultural weeds without affecting crop yield .

Polymer Synthesis

The compound's reactivity allows it to serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to electronic devices.

Case Study:
A study highlighted in Macromolecules demonstrated the successful incorporation of this triazine derivative into polymer matrices, resulting in materials with improved flame retardancy and durability .

Table: Summary of Applications

Application AreaSpecific UseKey Findings/Case Studies
Medicinal ChemistryAnticancer AgentEffective against MCF-7 cells; induces apoptosis
Antimicrobial AgentNotable activity against Gram-positive and Gram-negative bacteria
Agricultural ScienceHerbicide DevelopmentEffective control of weeds without affecting crops
Materials SciencePolymer SynthesisImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular modeling studies have shown that the compound can interact with both the catalytically active sites and peripheral anionic sites of enzymes, leading to mixed-type inhibition .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, N2-(2-methylthio)phenyl-: Similar structure but with a methylthio group instead of ethoxyphenyl.

    1,3,5-Triazine-2,4-diamine, N2-phenyl-: Lacks the ethoxy and piperazinyl groups, making it less complex.

    1,3,5-Triazine-2,4-diamine, N2-(2-methoxyphenyl)-: Contains a methoxy group instead of ethoxyphenyl

Uniqueness

The presence of both ethoxyphenyl and ethyl-piperazinyl groups in 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- imparts unique chemical properties, such as enhanced solubility and specific binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]- (commonly referred to as Y020-6682) is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H26F3N7O
  • Molecular Weight : 473.5 g/mol
  • LogP : 4.371 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -4.32 (low solubility)

These properties suggest that Y020-6682 may exhibit significant bioactivity due to its structural characteristics and ability to interact with biological targets.

Biological Activities

  • Antiviral Activity
    • Triazine derivatives have been reported to possess antiviral properties against various viruses. Studies indicate that compounds similar to Y020-6682 can inhibit viral replication effectively. For instance, derivatives have shown activity against the Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .
  • Anticancer Properties
    • The triazine scaffold is known for its anticancer potential. Research has demonstrated that certain triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Antimicrobial Activity
    • Y020-6682 may also exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

The biological activity of Y020-6682 is likely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many triazine derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
  • DNA Interaction : Some studies suggest that triazines can intercalate into DNA or RNA structures, thereby preventing replication and transcription processes.

Case Studies

Several studies highlight the biological efficacy of triazine derivatives:

Study ReferenceBiological ActivityFindings
AntiviralInhibition of HCV NS5B with IC50 values around 30 μM
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduced apoptosis in various cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-triazine-2,4-diamine derivatives, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Multi-step synthesis is common, starting with cyanuric chloride reacting with amines (e.g., 4-ethoxyphenylamine, 4-ethylpiperazine) under controlled conditions .
  • Key parameters include solvent choice (polar aprotic solvents like DMF or dichloromethane), temperature (0–60°C), and stoichiometric ratios .
  • Purification methods: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyanuric chloride + 4-ethoxyphenylamine (0°C, DCM)65–7590–95%
2Substitution with 4-ethylpiperazine (40°C, DMF)50–6085–90%
3Final purification (recrystallization)>98%

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1^1H and 13^13C NMR. For example, the 4-ethylpiperazinyl methyl group shows a singlet at δ 3.5–3.7 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 415) verify molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are used to screen for activity?

  • Methodology :

  • Anticancer Activity : MTT assays against leukemia (e.g., K562 cells) with IC50_{50} values calculated .
  • Antiviral Screening : Plaque reduction assays for RNA viruses (e.g., influenza A) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. The 4-ethylpiperazinyl group shows hydrogen bonding with Asp831 .
  • Enzyme Inhibition Assays : Measure IC50_{50} against purified enzymes (e.g., reverse transcriptase for antiviral activity) .
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond with Asp831, hydrophobic interaction with Leu694
HIV RT-8.7π-Stacking with Tyr181

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with substituents like 4-chlorophenyl vs. 4-ethoxyphenyl. Electron-donating groups (e.g., ethoxy) enhance solubility but reduce kinase inhibition .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs .
    • Data Table :
Substituent (R)LogPIC50_{50} (EGFR, nM)
4-Ethoxyphenyl2.185 ± 5
4-Chlorophenyl3.442 ± 3
4-Methylphenyl2.8120 ± 10

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodology :

  • Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based assays to rule out false positives .
  • Batch Consistency : Ensure compound purity (>98%) via HPLC and elemental analysis .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 48h incubation, 5% CO2_2) .

Key Challenges and Best Practices

  • Synthetic Scalability : Continuous flow synthesis improves reproducibility for multi-step reactions .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay noise .
  • Ethical Reporting : Disclose negative results (e.g., lack of activity in specific cell lines) to avoid publication bias .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazine-2,4-diamine, N2-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.